molecular formula C19H30N6O4 B12903836 N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide

N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide

Cat. No.: B12903836
M. Wt: 406.5 g/mol
InChI Key: FMFVXARCFDUGAM-AOHMBMNCSA-N
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Description

N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide is a complex organic compound with a unique structure that combines elements of both purine and oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring, the attachment of the oxolane ring, and the final functionalization to introduce the dibutylamino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions in real-time.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide: shares similarities with other purine derivatives and oxolane-containing compounds.

    Adenosine: A naturally occurring purine nucleoside with a similar purine ring structure.

    Ribavirin: An antiviral drug with a similar oxolane ring structure.

Uniqueness

What sets N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H30N6O4

Molecular Weight

406.5 g/mol

IUPAC Name

N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide

InChI

InChI=1S/C19H30N6O4/c1-3-5-7-24(8-6-4-2)11-21-19-22-17-16(18(28)23-19)20-12-25(17)15-9-13(27)14(10-26)29-15/h11-15,26-27H,3-10H2,1-2H3,(H,22,23,28)/b21-11+/t13-,14+,15+/m0/s1

InChI Key

FMFVXARCFDUGAM-AOHMBMNCSA-N

Isomeric SMILES

CCCCN(CCCC)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CCCCN(CCCC)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

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